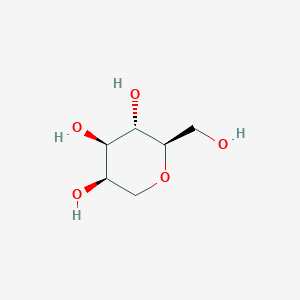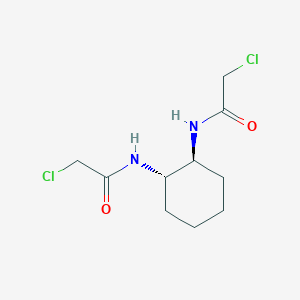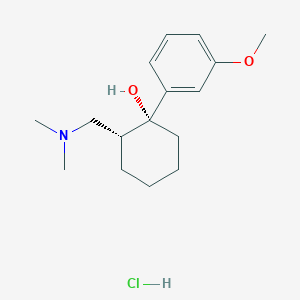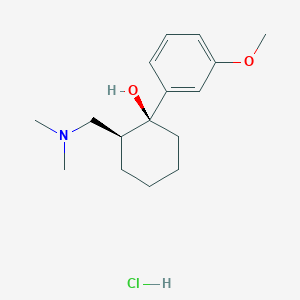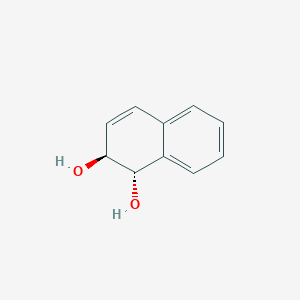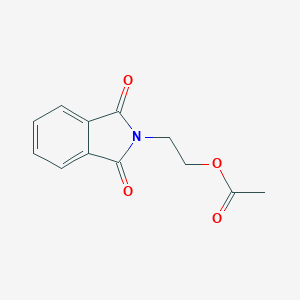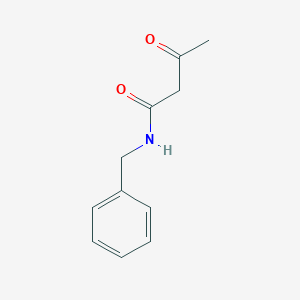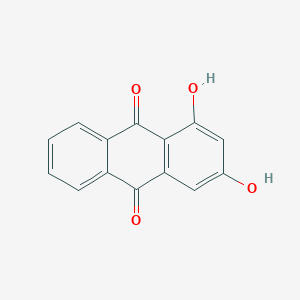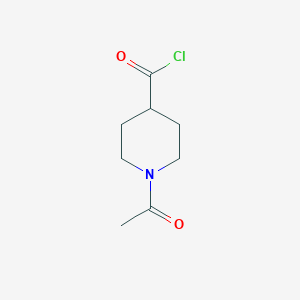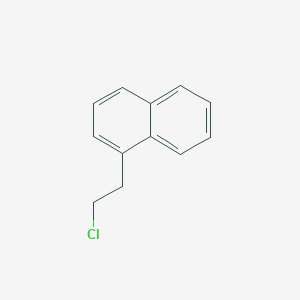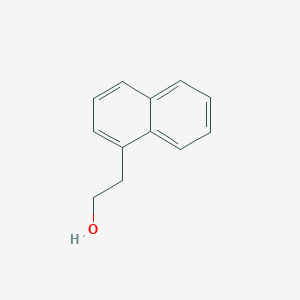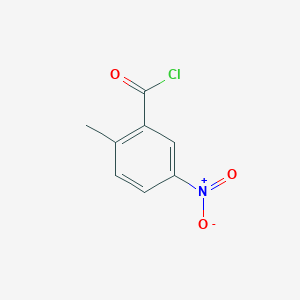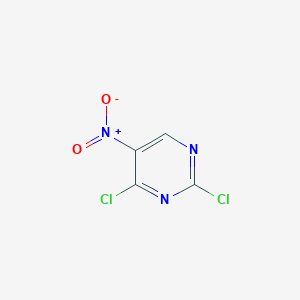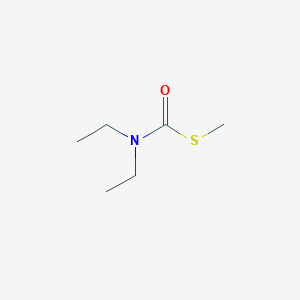
tert-Butyl (10-hydroxydecyl)carbamate
Descripción general
Descripción
"tert-Butyl (10-hydroxydecyl)carbamate" is a chemical compound that has garnered attention in various fields of organic chemistry due to its unique structure and properties. It is relevant in the synthesis of various organic compounds and intermediates.
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate, utilizing sodium benzenesulfinate and formic acid in methanol-water mixtures (Guinchard, Vallée, & Denis, 2005). This method has been shown to be effective for producing sulfones that behave as N-(Boc)-protected nitrones, useful as building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and related compounds has been extensively studied. For instance, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the synthesis of carbocyclic analogues, has been determined, revealing details about the substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, including interactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005). Additionally, they have been used in the synthesis of various biologically active compounds, demonstrating their versatility in chemical reactions.
Physical Properties Analysis
The physical properties of tert-butyl carbamates, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. However, specific details on these properties for "tert-Butyl (10-hydroxydecyl)carbamate" were not readily available in the searched papers.
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are important for understanding how tert-butyl carbamates behave under different conditions. They are known to be reactive with various electrophiles and can undergo transformations under specific conditions, as shown in the synthesis and reactions of silyl carbamates (Sakaitani & Ohfune, 1990).
Aplicaciones Científicas De Investigación
1. Application in X-ray Structure Determination
- Summary of Application: The compound tert-butyl N-hydroxycarbamate has been used in the determination of X-ray structures .
- Methods of Application: The compound was prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .
- Results or Outcomes: The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .
2. Application in Anionic Polymerization
- Summary of Application: The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) is reported. BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
- Methods of Application: BocAz was synthesized from ethanolamine by first reacting ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. The subsequent reaction with tosyl chloride in the presence of KOH produced the desired BocAz as a viscous liquid .
- Results or Outcomes: The BOC group activates the aziridine for Anionic-Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .
3. Application in Palladium-Catalyzed Synthesis
- Summary of Application: tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
4. Application in Chemical Transformations
- Summary of Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .
5. Application in Biosynthetic and Biodegradation Pathways
- Summary of Application: The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
6. Application in Diels Alder Reaction
- Summary of Application: The compound tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile .
4. Application in Chemical Transformations
- Summary of Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .
5. Application in Biosynthetic and Biodegradation Pathways
- Summary of Application: The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
6. Application in Diels Alder Reaction
Safety And Hazards
The safety data sheet for tert-butyl carbamate suggests avoiding dust formation and inhalation, and using personal protective equipment as required8. It should not be released into the environment9.
Direcciones Futuras
Future research could focus on developing efficient, scalable, and sustainable methods for the deprotection of the tert-butyl carbamate (N-Boc) protecting group10. This could involve the use of near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions10.
Propiedades
IUPAC Name |
tert-butyl N-(10-hydroxydecyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLESIFIREKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402384 | |
| Record name | 10-(t-Boc-amino)-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (10-hydroxydecyl)carbamate | |
CAS RN |
173606-54-7 | |
| Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(t-Boc-amino)-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



